REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11][CH3:12])[NH:7][C:6](=O)[C:5]2=O.ClC1C=C(F)C=C2C=1NC=C2>>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11][CH3:12])[NH:7][CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1SC)=O)=O
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C2C=CNC12)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CNC2=CC1SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |